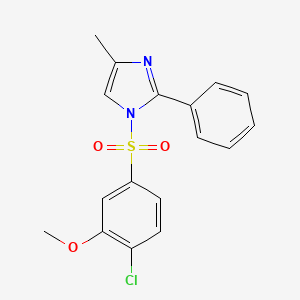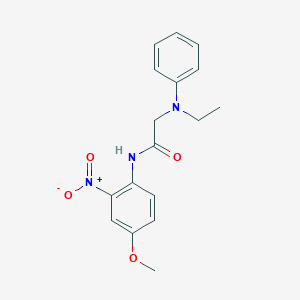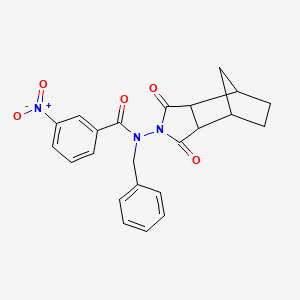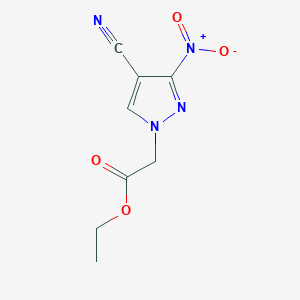
1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-METHYL-2-PHENYL-1H-IMIDAZOLE
Descripción general
Descripción
1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-METHYL-2-PHENYL-1H-IMIDAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-METHYL-2-PHENYL-1H-IMIDAZOLE typically involves multiple steps, including the formation of the imidazole ring and the introduction of the sulfonyl group. One common method involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-methyl-2-phenyl-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-METHYL-2-PHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-METHYL-2-PHENYL-1H-IMIDAZOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-METHYL-2-PHENYL-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, while the imidazole ring can participate in various chemical interactions. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in biological activity or chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole: Lacks the chlorine atom, which may affect its reactivity and binding properties.
1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-phenyl-1H-imidazole: Similar structure but without the methyl group, leading to different chemical and biological properties.
1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole: Lacks the phenyl group, which can influence its overall stability and reactivity.
Uniqueness
1-(4-CHLORO-3-METHOXYBENZENESULFONYL)-4-METHYL-2-PHENYL-1H-IMIDAZOLE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorine and methoxy groups, along with the sulfonyl and imidazole moieties, makes it a versatile compound with diverse applications.
Propiedades
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-12-11-20(17(19-12)13-6-4-3-5-7-13)24(21,22)14-8-9-15(18)16(10-14)23-2/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLHEZUEFOGBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4A,10A-DIHYDRO-10H-PHENOTHIAZIN-10-YL)-2-OXOETHYL]-5-FLUORO-6-(METHYLSULFANYL)-2(1H)-PYRIMIDINONE](/img/structure/B4222969.png)


![2-[(3-bromobenzyl)thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4222983.png)
![3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4222989.png)
![Ethyl 4-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B4222991.png)
![2-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4222994.png)
![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4223004.png)
![ethyl 4-{[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4223006.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B4223009.png)
![2-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-N-phenylpiperazine-1-carboxamide](/img/structure/B4223017.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4223026.png)
![N-1,3-benzodioxol-5-yl-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4223027.png)

